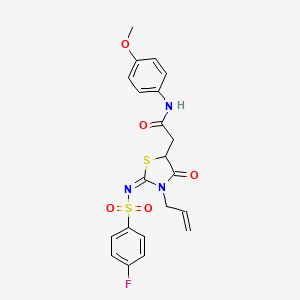

![molecular formula C23H21N5O3 B2538746 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1797985-30-8](/img/structure/B2538746.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

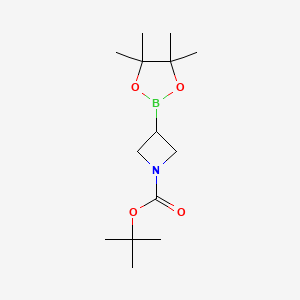

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring. These functional groups could potentially confer various chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the pyrazole ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of polar functional groups .Scientific Research Applications

Medicinal Chemistry and Drug Development

The chiral motifs of 2,3-dihydro-1,4-benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples include:

Enzymatic Synthesis

Researchers have explored the efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B (CALB). Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate, providing a new strategy for enzyme evolution .

Antimicrobial Potential

While not extensively studied, derivatives of this compound have exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Further investigations could uncover its potential as an antimicrobial agent.

Imidazole Derivatives

Considering the compound’s structure, it may serve as a precursor for imidazole-containing compounds. Imidazoles are versatile molecules with applications in medicinal chemistry, including antifungal, antibacterial, and antiviral agents .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. For cholinesterase, this includes the regulation of acetylcholine, a key neurotransmitter in the nervous system. For lipoxygenase, the compound’s action can influence the metabolism of arachidonic acid, a fatty acid involved in inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic effect.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterase, the compound can increase the concentration of acetylcholine in the nervous system, potentially affecting nerve signal transmission. Similarly, by inhibiting lipoxygenase, the compound can alter the production of leukotrienes, molecules that mediate inflammatory responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes. Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of the compound, potentially affecting its efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-16-20(12-25-28(16)18-7-3-2-4-8-18)23(29)26-17-11-24-27(13-17)14-19-15-30-21-9-5-6-10-22(21)31-19/h2-13,19H,14-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVZEDBENXNXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3S,4R)-4-Methylpiperidin-3-yl]phenol;hydrobromide](/img/structure/B2538665.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)